molecular formula C6H5NO2S B1628280 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one CAS No. 211948-60-6

2H-thieno[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1628280
CAS No.: 211948-60-6
M. Wt: 155.18 g/mol
InChI Key: HTNJICYSQJHOHQ-UHFFFAOYSA-N
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Description

Overview of Fused Thiophene-Containing Heterocyclic Systems in Organic Chemistry

Thiophene (B33073) is a five-membered aromatic heterocycle containing a single sulfur atom. nih.gov Its structural similarity to benzene (B151609) allows it to be a bioisosteric replacement in many biologically active molecules, where the substitution can lead to improved pharmacological profiles. nih.gov The reactivity and electronic properties of thiophene make it a versatile building block in organic synthesis. nih.gov

When a thiophene ring is fused to other rings, it creates a diverse array of scaffolds with significant applications. For instance, fusion with a benzene ring yields benzothiophene, while fusion with two benzene rings gives dibenzothiophene. nih.gov The fusion of two thiophene rings results in thienothiophenes, which have several isomers, including the chemically stable and widely studied thieno[3,2-b]thiophene (B52689). mdpi.comsigmaaldrich.comnist.gov These fused systems are noted for their extended π-conjugation, planarity, and potential for intermolecular S---S interactions, making them valuable in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials. mdpi.commdpi.commdpi.com The synthesis of complex fused thiophene derivatives is an active area of research, with applications extending to pharmaceuticals and agrochemicals. nih.gov

Chemical Significance of the Thieno[3,2-b]nih.govekb.egoxazine Core Structure

The 2H-thieno[3,2-b] nih.govekb.egoxazin-3(4H)-one molecule features a core structure where a thiophene ring is fused to a 1,4-oxazine-3-one ring. The specific arrangement, denoted as [3,2-b], indicates the fusion occurs at the 3 and 2 positions of the thiophene ring. This scaffold is a heterocyclic analogue of the well-known 2H-benzo[b] nih.govekb.egoxazin-3(4H)-one, where a benzene ring is present instead of thiophene. Benzoxazinones are known to exhibit a range of biological activities, including acting as platelet aggregation inhibitors. nih.gov The thieno[3,2-b] nih.govekb.egoxazine (B8389632) core can be considered a bioisostere of the benzoxazinone (B8607429) core, suggesting its potential for similar applications in medicinal chemistry.

The introduction of the sulfur-containing thiophene ring in place of a benzene ring can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic profile. This modification is a common strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. Furthermore, related fused systems like dithieno nih.govekb.egthiazines, which feature two thiophene rings fused to a central thiazine (B8601807) ring, are known for being electron-rich and have lower oxidation potentials compared to their phenothiazine (B1677639) analogues, making them of interest for electronic applications. mdpi.comresearchgate.net By extension, the thieno[3,2-b] nih.govekb.egoxazine core is an intriguing scaffold for exploration in both materials science and medicinal chemistry.

Basic physicochemical data for the parent compound are provided in the table below.

PropertyValue
Compound Name 2H-thieno[3,2-b] nih.govekb.egoxazin-3(4H)-one
CAS Number 211948-60-6 echemi.com
Molecular Formula C₆H₅NO₂S echemi.com
Molecular Weight 155.18 g/mol echemi.com
Exact Mass 155.00410 u echemi.com

Classification and Nomenclature within the Thienooxazinone Family

The nomenclature of fused heterocyclic systems follows established IUPAC rules. For the title compound, "thieno" refers to the thiophene ring, and "[3,2-b]" specifies the fusion pattern. The "b" face of the thiophene ring (the bond between atoms 2 and 3) is fused to the " nih.govekb.egoxazin-3-one" ring. The numbering of the fused system follows a defined set of priorities.

The thienooxazinone family can be classified based on several structural features:

Isomerism of Thiophene Fusion: The thiophene ring can fuse to the oxazine ring in different ways, leading to distinct isomers such as thieno[2,3-b], thieno[3,4-b], and thieno[3,2-b].

Arrangement of Heteroatoms in the Six-Membered Ring: The oxazine ring itself can have isomers based on the relative positions of the oxygen and nitrogen atoms (e.g., 1,4-oxazine vs. 1,3-oxazine vs. 1,2-oxazine). ijrpr.com

The table below illustrates some of the possible isomeric cores for thieno nih.govekb.egoxazinones.

Isomeric CoreStructure
thieno[3,2-b] nih.govekb.egoxazine
thieno[2,3-b] nih.govekb.egoxazine
thieno[3,4-b] nih.govekb.egoxazine

Each of these core structures can be further derivatized, for example, by the placement of a carbonyl group (an "one" suffix) to form a thienooxazinone.

Historical Context and Early Research on Thienooxazinone Scaffolds

Research into fused thiophene heterocycles has been ongoing for many decades. Early work on related systems provided the foundation for later explorations into thienooxazinones. For instance, the first synthesis of a dithieno nih.govekb.egthiazine, a related sulfur and nitrogen-containing fused system, was reported by Grol in 1970. mdpi.com This work was driven by the goal of creating structural analogues of phenothiazines to explore new pharmacological properties. mdpi.com

The emergence of thienooxazinones as a distinct class of compounds appears to be more recent. A 1987 patent described thienooxazinones as a "structurally completely new class of compounds" when compared to the more established benzoxazinones. This suggests that significant research and characterization of these specific scaffolds began in the late 1980s. The patent outlined general methods for their synthesis, typically involving the reaction of aminothiophenes with appropriate reagents in the presence of acidic condensing agents.

While detailed studies on 2H-thieno[3,2-b] nih.govekb.egoxazin-3(4H)-one itself are not widely available in peer-reviewed literature, research on analogous structures like 1H-thieno[3,2-d] nih.govsigmaaldrich.comoxazine-2,4-dione and various thieno[2,3-d]pyrimidin-4-ones continues to be an active area, with these compounds serving as precursors for more complex heterocyclic systems or being investigated for their own biological activities. ekb.egnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211948-60-6

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

4H-thieno[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C6H5NO2S/c8-5-3-9-4-1-2-10-6(4)7-5/h1-2H,3H2,(H,7,8)

InChI Key

HTNJICYSQJHOHQ-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CS2

Canonical SMILES

C1C(=O)NC2=C(O1)C=CS2

Origin of Product

United States

Synthetic Methodologies for 2h Thieno 3,2 B 1 2 Oxazin 3 4h One and Its Derivatives

Strategies for Constructing the 2H-thieno[3,2-b]organic-chemistry.orgnih.govoxazin-3(4H)-one Ring System

The construction of the thienooxazinone core relies on the formation of the oxazinone ring onto a pre-existing thiophene (B33073) backbone. The key challenge lies in the regioselective formation of the C-O and C-N bonds to close the six-membered oxazinone ring.

Cyclocondensation Reactions in Thienooxazinone Synthesis

Cyclocondensation reactions represent a classical and widely employed strategy for the synthesis of heterocyclic compounds. In the context of thienooxazinone synthesis, this approach typically involves the reaction of a bifunctional thiophene derivative with a suitable C2 or C-N synthon. For instance, an aminohydroxythiophene or an aminocarboxythiophene could serve as the starting thiophene precursor.

One potential pathway involves the condensation of a 3-amino-2-hydroxythiophene derivative with a reagent containing a carbonyl group, such as phosgene (B1210022) or its equivalents, to introduce the C3 carbonyl of the oxazinone ring. Alternatively, the reaction of a 2-carboxy-3-aminothiophene with a suitable reagent can also lead to the formation of the desired heterocyclic system. The efficiency and regioselectivity of these reactions are often influenced by the nature of the substituents on the thiophene ring and the reaction conditions employed. While direct examples for the synthesis of 2H-thieno[3,2-b] organic-chemistry.orgnih.govoxazin-3(4H)-one via this method are not extensively documented in the provided search results, the principles of cyclocondensation are fundamental in heterocyclic chemistry and can be adapted for this target. Similar cyclocondensation strategies have been successfully applied in the synthesis of related fused heterocyclic systems like triazinoquinolines. researchgate.netresearchgate.net

Acylation and Intramolecular Cyclization Approaches

A versatile two-step approach for the construction of the thienooxazinone ring involves the initial acylation of a suitably substituted thiophene precursor followed by an intramolecular cyclization reaction. This strategy offers a high degree of control over the substitution pattern of the final product.

The synthesis would commence with a 3-aminothiophene-2-ol or a 2-aminothiophene-3-ol. Acylation of the amino group with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, would yield an N-(2-hydroxythiophen-3-yl)-2-haloacetamide or N-(3-hydroxythiophen-2-yl)-2-haloacetamide intermediate. Subsequent intramolecular cyclization, typically promoted by a base, would lead to the formation of the oxazinone ring through nucleophilic substitution of the halide by the hydroxyl group. The choice of base and reaction conditions is crucial to facilitate the ring closure and minimize the formation of side products. This methodology has been successfully employed in the synthesis of analogous benzoxazinone (B8607429) and thiadiazine oxide systems. nih.govnih.govnih.gov

Table 1: Illustrative Reactants for Acylation-Cyclization Strategy

Thiophene PrecursorAcylating AgentIntermediate
3-Aminothiophene-2-olChloroacetyl chloride2-Chloro-N-(2-hydroxythiophen-3-yl)acetamide
2-Aminothiophene-3-olBromoacetyl bromide2-Bromo-N-(3-hydroxythiophen-2-yl)acetamide

Transition Metal-Catalyzed Coupling Reactions for Oxazine (B8389632) Ring Formation

Modern synthetic organic chemistry has seen a surge in the application of transition metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures. These methods offer high efficiency, functional group tolerance, and catalytic activity, making them attractive for the synthesis of thienooxazinones.

Copper-catalyzed intramolecular C-N bond formation, a variation of the Ullmann condensation, is a powerful tool for the synthesis of N-heterocycles. organic-chemistry.orgnih.govnih.govmdpi.com In the context of 2H-thieno[3,2-b] organic-chemistry.orgnih.govoxazin-3(4H)-one synthesis, this could involve a starting material such as a 2-(2-halophenoxy)thiophene-3-carboxamide or a 3-(2-halophenoxy)thiophene-2-carboxamide.

The reaction would proceed via an intramolecular nucleophilic substitution of the aryl halide by the amide nitrogen, catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base. organic-chemistry.orgnih.gov The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency and scope. This approach has been successfully utilized for the synthesis of benzoxazinones and other related fused N-heterocycles. organic-chemistry.orgnih.govdntb.gov.ua

Table 2: Key Components in Copper-Catalyzed C-N Bond Formation

ComponentExampleRole
CatalystCopper(I) Iodide (CuI)Facilitates C-N bond formation
BasePotassium Phosphate (K3PO4)Neutralizes the generated acid
Ligand(E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine (PQM)Stabilizes the copper catalyst and enhances reactivity
SolventToluene, Dimethylformamide (DMF)Provides the reaction medium

Palladium-catalyzed carbonylation reactions have emerged as a powerful strategy for the introduction of a carbonyl group and subsequent cyclization to form heterocyclic rings. nih.govnih.govmdpi.comuniurb.itdiva-portal.org For the synthesis of 2H-thieno[3,2-b] organic-chemistry.orgnih.govoxazin-3(4H)-one, a plausible approach would involve the carbonylative cyclization of a 3-amino-2-halothiophene derivative in the presence of a suitable oxygen nucleophile or a 2-amino-3-halothiophene derivative.

A more direct route would be the palladium-catalyzed carbonylation of a pre-functionalized thiophene. For instance, a 3-amino-2-(2-halophenoxy)thiophene could undergo intramolecular carbonylative amidation to form the thienooxazinone ring. These reactions are typically carried out under a carbon monoxide atmosphere using a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), along with a suitable ligand and base. A notable advancement in this area is the use of carbon monoxide surrogates, which are easier to handle than gaseous CO. nih.gov

One-Pot Multicomponent Reaction Sequences for Thienooxazinone Access

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. crimsonpublishers.comnih.govbeilstein-journals.orgijcce.ac.irbeilstein-archives.org The development of an MCR for the synthesis of 2H-thieno[3,2-b] organic-chemistry.orgnih.govoxazin-3(4H)-one would be a highly desirable and convergent approach.

A hypothetical MCR could involve the reaction of a 3-aminothiophene derivative, an aldehyde, and a source of the C2-carbonyl unit in a single pot. For instance, a three-component reaction between a 3-aminothiophene-2-ol, an aldehyde, and carbon monoxide could potentially lead to the formation of the thienooxazinone ring system. The feasibility of such a reaction would depend on the careful selection of catalysts and reaction conditions to orchestrate the sequence of bond-forming events. While specific MCRs for the target molecule are not detailed in the provided search results, the principles have been applied to synthesize a wide variety of heterocyclic structures, including thiadiazine thiones and thiazolidinones. crimsonpublishers.comnih.gov

Functionalization and Derivatization of the 2H-thieno[3,2-b]nih.govresearchgate.netoxazin-3(4H)-one Scaffold

The versatility of the 2H-thieno[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one scaffold allows for a wide range of chemical modifications. These functionalizations can be directed at either the thiophene ring or the oxazinone ring, enabling the synthesis of a diverse library of derivatives with tailored properties.

The thiophene ring within the thieno[3,2-b]thiophene (B52689) core is amenable to various regioselective functionalization reactions, primarily through C-H activation and metalation strategies. The positions C-2 and C-5 are electronically favored for electrophilic substitution and metalation due to the influence of the sulfur atom.

Direct C–H arylation has emerged as a powerful tool for modifying the thieno[3,2-b]thiophene skeleton. nih.govresearchgate.net Palladium-catalyzed reactions allow for the introduction of aryl groups at specific positions. The regioselectivity of these reactions can be programmed based on the electronic properties of substituents already present on the scaffold. nih.govresearchgate.net For instance, the arylation of a 2-arylthieno[3,2-b]thiophene can be directed to either the C-3 or C-5 position. An electron-withdrawing group on the 2-aryl substituent typically directs the subsequent arylation to the C-3 position, whereas an electron-donating group directs it to the C-5 position. researchgate.net This site-selective functionalization is crucial for building complex, multi-arylated structures. nih.govresearchgate.net

The most common catalytic system for these transformations involves a phosphine-free palladium source, such as Pd(OAc)₂, with a base like potassium acetate (KOAc) in a high-boiling solvent like N,N-dimethylacetamide (DMAc). nih.gov This methodology has been successfully applied to the synthesis of mono-, di-, tri-, and even tetra-arylated thieno[3,2-b]thiophenes. researchgate.net Furthermore, direct β-arylation (at the C-3 position) of the thiophene ring has been achieved at room temperature using aryl iodides, offering a milder alternative to traditional high-temperature methods. nih.gov

Below is a table summarizing the regioselective arylation of a generic 2-arylthieno[3,2-b]thiophene substrate.

2-Aryl Substituent TypePosition of Second ArylationCatalyst SystemReference
Electron-Withdrawing Group (e.g., -CHO, -CN)C-3Pd(OAc)₂ / KOAc researchgate.net
Electron-Donating Group (e.g., -OCH₃, -CH₃)C-5Pd(OAc)₂ / KOAc researchgate.net

Functionalization of the oxazinone portion of the molecule offers another avenue for creating derivatives. Key transformations include N-alkylation at the nitrogen atom and substitution at the C-2 position.

N-Alkylation: The nitrogen atom of the oxazinone ring is a nucleophilic site and can be readily alkylated. While specific examples for the 2H-thieno[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one are not extensively detailed in the cited literature, the chemistry of analogous benzoxazinone systems is well-established. N-alkylation is typically achieved by treating the parent oxazinone with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can be critical in directing the reaction towards N-alkylation versus O-alkylation, an important consideration for ambident nucleophiles. nih.gov For example, in related systems, bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF are commonly employed to facilitate N-alkylation. nih.gov

Substitutions at C-2: Introducing substituents at the C-2 position of the oxazinone ring can significantly alter the molecule's properties. In the closely related thieno[2,3-d] nih.govnih.govoxazin-4-one series, various groups have been introduced at the C-2 position. Synthetic routes have been developed to install alkoxy, alkylthio, and secondary amino groups at this position, demonstrating the chemical tractability of the C-2 carbon for nucleophilic substitution reactions, often starting from a suitable precursor like a 2-chloro or 2-methylthio derivative.

The following table illustrates common transformations on analogous oxazinone rings.

TransformationTypical ReagentsPositionReference System
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K₂CO₃)N-4Benzoxazinone nih.govnih.gov
C-2 Alkoxy substitutionAlcohol/NaHC-2Thieno[2,3-d] nih.govnih.govoxazin-4-one
C-2 Alkylthio substitutionThiol/BaseC-2Thieno[2,3-d] nih.govnih.govoxazin-4-one
C-2 Amino substitutionAmineC-2Thieno[2,3-d] nih.govnih.govoxazin-4-one

Expanding the 2H-thieno[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one scaffold into more complex polycyclic systems is a strategy to develop novel molecular architectures. This can be achieved by constructing additional rings onto the existing thienooxazinone framework. Methodologies often involve intramolecular cyclization reactions or multicomponent reactions where the thienooxazinone acts as a building block.

For instance, functional groups strategically placed on the thienooxazinone core can participate in ring-forming reactions. A substituent on the thiophene ring could undergo an intramolecular Friedel-Crafts acylation or a similar cyclization to form a new fused ring. researchgate.net Alternatively, multicomponent reactions (MCRs) provide an efficient pathway to assemble complex polycyclic structures in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction, a variant of the Ugi MCR, is a powerful tool for creating fused imidazo[1,2-a]pyridines and related polycyclic systems, which could be adapted for the functionalization and annulation of thienooxazinone derivatives. google.comnih.gov Such strategies allow for the rapid construction of diverse and complex molecular scaffolds from simple starting materials. nih.gov

Modern Synthetic Techniques in Thienooxazinone Chemistry

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds, including thienooxazinones.

Microwave irradiation has become a widely used technique in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov The synthesis of the analogous 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold is significantly enhanced by microwave assistance. A key reaction in the formation of these structures is the Smiles rearrangement. Under conventional conditions, these reactions can take several hours (2-10 hours) to complete. However, with microwave irradiation, the reaction times can be dramatically reduced to just a few minutes, while still providing moderate to excellent yields. researchgate.netresearchgate.net This rapid and efficient heating is particularly beneficial for multi-step, one-pot syntheses of oxazinone derivatives. researchgate.netarkat-usa.org The application of this technology to thieno[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one synthesis is expected to provide similar advantages, enabling faster access to a library of derivatives. nih.gov

ReactionHeating MethodTypical Reaction TimeYieldReference
Smiles Rearrangement (Benzoxazinone)Conventional2-10 hoursVariable
Smiles Rearrangement (Benzoxazinone)Microwave3-20 minutes65-92% researchgate.netresearchgate.net
Aromatization (Thienopyridine)ConventionalSeveral hoursModerate nih.gov
Aromatization (Thienopyridine)MicrowaveMinutesGood nih.gov

In line with the principles of green chemistry, synthetic methods that minimize waste, avoid hazardous reagents, and reduce energy consumption are highly desirable. This includes the development of catalyst-free reactions and the use of alternative energy sources like ultrasound.

Catalyst-Free Syntheses: Certain cyclization reactions for the formation of oxazinone-containing heterocycles can proceed without the need for a metal catalyst. google.com For example, transition-metal-free cascade cyclizations have been developed for the one-pot synthesis of diverse isoindolobenzoxazinone derivatives from simple starting materials. researchgate.net These methods often rely on the intrinsic reactivity of the substrates under thermal conditions, providing a more sustainable and cost-effective synthetic route. chemistryviews.org While catalysts are not always required for cyclization, the addition of a strong acid can sometimes accelerate the reaction. google.com

Ultrasound-Assisted Syntheses: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. ekb.eg Ultrasound irradiation enhances reaction rates through the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures. ekb.eg This technique has been successfully used for the synthesis of various heterocycles, including benzoxazinonylhydrazone derivatives, often resulting in shorter reaction times, higher yields, and milder conditions compared to thermal heating. nih.govlew.ronih.gov The use of ultrasound can also facilitate catalyst-free conditions, further enhancing the green credentials of the synthetic protocol. lew.ro

Chemical Reactivity and Transformation Studies of 2h Thieno 3,2 B 1 2 Oxazin 3 4h One Systems

Electrophilic and Nucleophilic Reactions on the Thiophene (B33073) Ring

The thiophene ring within the 2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-one system is generally susceptible to electrophilic substitution, a characteristic inherent to electron-rich aromatic rings. Theoretical studies on analogous benzofused thieno[3,2-b]furans suggest that the C2 position is particularly reactive towards electrophiles. sciforum.netresearchgate.net This heightened reactivity at the position alpha to the sulfur atom is a well-established principle in thiophene chemistry. The electrophilic substitution likely proceeds through an addition-elimination mechanism. sciforum.netresearchgate.net

Conversely, nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common unless activated by potent electron-withdrawing groups. researchgate.netnih.gov In the case of 2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-one, the oxazinone moiety itself may not provide sufficient activation for direct nucleophilic attack on the thiophene ring. However, the introduction of strong electron-withdrawing groups, such as a nitro group, onto the thiophene ring can facilitate SNAr reactions. researchgate.netmdpi.com For instance, studies on nitro-substituted thiophenes have demonstrated that the nitro group can be displaced by various nucleophiles. mdpi.com

Table 1: Regioselectivity in Reactions on the Thiophene Ring
Reaction TypePreferred PositionRationale
Electrophilic SubstitutionC2Stabilization of the intermediate carbocation by the adjacent sulfur atom. uoanbar.edu.iq
Nucleophilic SubstitutionDependent on activating groupsRequires strong electron-withdrawing groups to facilitate attack. researchgate.netmdpi.com

Reactivity of the Carbonyl Group and Nitrogen Atom within the Oxazinone Moiety

The oxazinone moiety of 2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-one possesses two primary sites of reactivity: the carbonyl group (C=O) and the nitrogen atom (N-H). The carbonyl group is susceptible to nucleophilic attack, a fundamental reaction in carbonyl chemistry. This can lead to the formation of a tetrahedral intermediate, which can subsequently undergo various transformations. For example, reaction with strong reducing agents would likely reduce the carbonyl to a hydroxyl group.

The nitrogen atom, being a secondary amine within the lactam structure, can undergo both alkylation and acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be accomplished with acyl chlorides or anhydrides. These reactions provide a straightforward method for introducing various substituents at the N4 position, thereby modifying the molecule's properties. Regioselective acylation has been reported for related thieno[3,2-b]pyrrole systems, suggesting similar reactivity for the thienooxazinone core. researchgate.net

Ring-Opening and Ring-Closure Reactions of the 1,4-Oxazine Ring

The 1,4-oxazine ring can undergo ring-opening reactions under both acidic and basic conditions. researchgate.netpearson.com Acid catalysis typically involves protonation of the ether oxygen, making the ring more susceptible to nucleophilic attack and subsequent cleavage. Base-catalyzed ring-opening, on the other hand, often involves the deprotonation of the N-H group, followed by intramolecular rearrangement or attack by an external nucleophile. Studies on related dihydropyrido[2,1-c] sciforum.netru.nloxazine-1,8-diones have shown that the oxazinone ring can be opened by binucleophiles, leading to the formation of new polycyclic structures. nih.gov

The synthesis of the 2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-one skeleton itself is a testament to ring-closure reactions. A common synthetic route involves the condensation of a 3-aminothiophene-2-carboxylate derivative with an α-haloacetyl halide or a related synthon. researchgate.netorganic-chemistry.orgresearchgate.net This intramolecular cyclization is a crucial step in forming the 1,4-oxazine ring.

Studies on Tautomerism and Aromaticity in Thienooxazinones

Keto-enol tautomerism is a potential phenomenon in 2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-one, where the lactam (keto) form can exist in equilibrium with its corresponding lactim (enol) form. The enol form introduces a hydroxyl group and creates a fully aromatic thieno[3,2-b]oxazine ring system. The position of this equilibrium is influenced by factors such as the solvent and the presence of substituents. nih.govyoutube.comnih.govresearchgate.net In many related heterocyclic systems, the keto form is predominant, but the enol form can be trapped or stabilized under certain conditions. frontiersin.org

Reaction Pathways Leading to Further Fused Heterocycles

The 2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-one scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. researchgate.netresearchgate.netconicet.gov.ar The reactive sites on both the thiophene and oxazinone rings can be exploited to construct additional fused rings. For instance, the carbonyl group can be converted to a thione, which can then undergo further cyclization reactions. ru.nl Similarly, functional groups introduced onto the thiophene ring can participate in intramolecular cyclizations to form new rings. The synthesis of aryl-substituted thieno[3,2-b]thiophenes and their subsequent use in constructing N,S-heterotetracenes highlights the synthetic versatility of this core structure. beilstein-journals.orgresearchgate.net

Table 2: Examples of Fused Heterocycles from Thienooxazinone Precursors
PrecursorReagents/ConditionsFused Heterocycle Product
2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-one1. P4S102. α-haloketoneThiazolo-fused thienooxazinone
N-Aryl-2H-thieno[3,2-b] sciforum.netru.nloxazin-3(4H)-onePolyphosphoric acid, heatFused indole (B1671886) or quinoline (B57606) derivatives

Spectroscopic Characterization Techniques for 2h Thieno 3,2 B 1 2 Oxazin 3 4h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR spectroscopy of thieno[3,2-b] sdsu.eduharvard.eduoxazine (B8389632) derivatives reveals characteristic signals for the protons within the molecule. For instance, in a related series of 2H-benzo[b] sdsu.eduharvard.eduoxazin-3(4H)-ones, the chemical shifts are influenced by the substituents on the aromatic ring. nih.gov The protons on the thiophene (B33073) ring of the title compound are expected to appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. In analogous thieno[2,3-d]pyrimidin-4-one structures, the thiophene protons appear as doublets in the aromatic region of the spectrum. researchgate.net For example, the ¹H NMR spectrum of thieno[2,3-d]pyrimidin-4-one shows a doublet at δ 7.26-7.27 ppm and another at δ 7.44-7.66 ppm, corresponding to the thiophene protons. researchgate.net The methylene (B1212753) protons (CH₂) in the oxazine ring of 2H-thieno[3,2-b] sdsu.eduharvard.eduoxazin-3(4H)-one would likely appear as a singlet in the range of 3.5-4.5 ppm, while the NH proton would be observed as a broad singlet, the position of which can be solvent-dependent.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Thieno-Fused Heterocycles

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Thieno[2,3-d]pyrimidin-4-oneH1 (thiophene)7.26-7.27d7.1 researchgate.net
Thieno[2,3-d]pyrimidin-4-oneH2 (thiophene)7.44-7.66d8.1 researchgate.net
Thieno[2,3-d]pyrimidin-4-oneH3 (pyrimidine)7.99s4.1 researchgate.net
Thieno[2,3-d]pyrimidin-4-oneNH8.12s- researchgate.net
Thieno[3,2-b]thiophene-2-carboxylic acidH (thiophene)8.12s- nih.gov
Thieno[3,2-b]thiophene-2-carboxylic acidH (thiophene)7.88d- nih.gov
Thieno[3,2-b]thiophene-2-carboxylic acidH (thiophene)7.48d- nih.gov

Carbon-13 NMR provides a map of the carbon framework of the molecule. For 2H-thieno[3,2-b] sdsu.eduharvard.eduoxazin-3(4H)-one, the spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the lactam ring is expected to have a characteristic chemical shift in the downfield region, typically around 160-170 ppm. beilstein-journals.org The carbons of the thiophene ring would resonate in the aromatic region (approximately 110-150 ppm), with their precise shifts influenced by the fusion of the oxazine ring. researchgate.net For example, in a series of substituted thieno[3,2-b]pyridines, the carbon chemical shifts were found to be sensitive to the position of substitution. researchgate.net The methylene carbon (CH₂) in the oxazine ring would appear at a higher field, typically in the range of 40-60 ppm. Studies on related 2H-benzo[b] sdsu.eduharvard.eduoxazin-3(4H)-one derivatives have confirmed these general chemical shift regions. nih.gov

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for 2H-thieno[3,2-b] sdsu.eduharvard.eduoxazin-3(4H)-one

Carbon AtomExpected Chemical Shift Range (δ, ppm)
C=O (Lactam)160 - 170
Thiophene Carbons110 - 150
CH₂ (Oxazine ring)40 - 60

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which helps to establish the connectivity between adjacent protons. wikipedia.orgscribd.com For 2H-thieno[3,2-b] sdsu.eduharvard.eduoxazin-3(4H)-one, a COSY spectrum would show correlations between the coupled protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC (also referred to as HMQC) reveals one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). wikipedia.orgscribd.com This is crucial for assigning the signals of protonated carbons. For the title compound, it would correlate the thiophene proton signals with their corresponding carbon signals and the methylene proton signal with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). sdsu.eduscribd.com This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions. For instance, a correlation between the methylene protons and the carbonyl carbon would confirm the lactam structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." In the IR spectrum of 2H-thieno[3,2-b] sdsu.eduharvard.eduoxazin-3(4H)-one, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam is expected in the region of 1650-1700 cm⁻¹. ijari.org The N-H stretching vibration would appear as a band around 3200-3400 cm⁻¹. ijari.org The C-H stretching vibrations of the thiophene ring would be observed around 3000-3100 cm⁻¹, while the C-O-C stretching of the oxazine ring would likely produce a signal in the 1200-1000 cm⁻¹ region. ijari.org Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-S bonds. For a related compound, thieno[2,3-d]pyrimidin-4-one, the C=O stretching frequency was identified at 1662 cm⁻¹ in the IR spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3200 - 3400
C-H (thiophene)Stretch3000 - 3100
C=O (lactam)Stretch1650 - 1700
C-O-CStretch1200 - 1000

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2H-thieno[3,2-b] sdsu.eduharvard.eduoxazin-3(4H)-one (C₆H₅NO₂S), the molecular ion peak [M]⁺ would be observed at m/z 155. echemi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.govarkat-usa.org The exact mass of C₆H₅NO₂S is 155.0041. echemi.com Fragmentation patterns in the mass spectrum can reveal the loss of stable neutral molecules, such as CO, which can help to confirm the presence of the lactam ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the thieno[3,2-b]oxazinone core, exhibit characteristic absorption bands in the UV-Vis region. The spectrum of 2H-thieno[3,2-b] sdsu.eduharvard.eduoxazin-3(4H)-one would be expected to show absorptions corresponding to π → π* and n → π* transitions. illinois.edu For instance, studies on thieno[3,2-b]thiophene (B52689) derivatives show absorption maxima that are dependent on the substituents and the extent of conjugation. nih.gov A related compound, thieno[2,3-d]pyrimidin-4-one, displays absorption bands at 201.5 nm, 252.5 nm, and 396.5 nm in ethanol. researchgate.net The electronic transitions are influenced by the solvent polarity. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for a Related Thieno-Fused Heterocycle

CompoundSolventλmax (nm)Reference
Thieno[2,3-d]pyrimidin-4-oneEthanol201.5, 252.5, 396.5 researchgate.net
Thieno[2,3-d]pyrimidin-4-oneDMF261.6, 402.0 researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

A study on this benzothiazine analog revealed detailed crystallographic information, which can be extrapolated to infer the likely solid-state structure of thieno-oxazinone derivatives. The crystal structure was determined using single-crystal X-ray diffraction.

Detailed Research Findings from an Analog Study

In the crystallographic study of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, the compound was found to crystallize in a monoclinic system. nih.gov The thiomorpholine (B91149) ring, which is analogous to the oxazinone ring in the target compound, adopts a conformation that is intermediate between a twist-boat and a half-chair form. nih.gov This deviation from a planar conformation is a critical structural feature.

The crystal packing of this analog is stabilized by a network of intermolecular hydrogen bonds. Specifically, O-H···O and C-H···O hydrogen bonds are crucial in linking the molecules together, forming a three-dimensional supramolecular assembly. nih.gov An intermolecular O-H···O hydrogen bond connects the carboxylic acid group and the water molecule of hydration. nih.gov

The crystallographic data for this analog is summarized in the table below.

Crystal Data
Empirical Formula C₁₀H₉NO₃S·H₂O
Formula Weight 241.26
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.5897 (1) Åb = 9.2208 (2) Åc = 15.6701 (3) Åβ = 94.336 (1)°
Volume 1093.50 (3) ų
Z 4
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100 K
Density (calculated) 1.465 Mg/m³

Data sourced from a study on 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. nih.gov

These findings suggest that the oxazinone ring in 2H-thieno[3,2-b] nih.govnih.govoxazin-3(4H)-one is also likely to be non-planar. Furthermore, the presence of N-H and C=O groups in the parent compound provides sites for hydrogen bonding, which would be expected to play a significant role in its crystal packing, similar to what is observed in its benzothiazine analog. The study of such analogs underscores the importance of X-ray crystallography in elucidating the subtle conformational and packing details that influence the macroscopic properties of these heterocyclic systems.

Computational and Theoretical Investigations of 2h Thieno 3,2 B 1 2 Oxazin 3 4h One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules from first principles.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of heterocyclic compounds like 2H-thieno[3,2-b] rsc.orgplos.orgoxazin-3(4H)-one. By approximating the many-electron problem to one concerning the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. For instance, calculations using hybrid functionals such as B3LYP with an appropriate basis set can determine optimized bond lengths, bond angles, and dihedral angles of the thienooxazinone core. These theoretical parameters can then be compared with experimental data from X-ray crystallography, where available, to validate the computational model. plos.orgplos.org The true minima of an optimized structure are confirmed by the absence of imaginary frequencies in the calculated vibrational spectra. plos.org

Below is a hypothetical table illustrating the kind of data that can be obtained from DFT calculations for the optimized geometry of 2H-thieno[3,2-b] rsc.orgplos.orgoxazin-3(4H)-one.

ParameterBond/AngleCalculated Value (B3LYP/6-311G)
Bond LengthC=O1.21 Å
Bond LengthC-O (ring)1.35 Å
Bond LengthC-N1.38 Å
Bond LengthC-S1.75 Å
Bond AngleO-C-N115°
Bond AngleC-S-C92°
Dihedral AngleThiophene (B33073)/Oxazinone~5°

Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

For 2H-thieno[3,2-b] rsc.orgplos.orgoxazin-3(4H)-one, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across the electron-deficient oxazinone moiety, particularly the carbonyl group. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global electrophilicity (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. researchgate.net

DescriptorFormulaTypical Calculated Value
HOMO EnergyE_HOMO-6.5 eV
LUMO EnergyE_LUMO-1.2 eV
Energy Gap (ΔE)E_LUMO - E_HOMO5.3 eV
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.85 eV
Global Hardness (η)(E_LUMO - E_HOMO)/22.65 eV
Global Electrophilicity (ω)μ²/2η = (E_HOMO + E_LUMO)²/2(E_LUMO - E_HOMO)2.79 eV

Note: The data in this table is illustrative and based on general values for similar heterocyclic compounds.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study reaction mechanisms, offering insights that are often difficult to obtain experimentally. rsc.org For reactions involving the 2H-thieno[3,2-b] rsc.orgplos.orgoxazin-3(4H)-one scaffold, such as nucleophilic attack at the carbonyl carbon or electrophilic substitution on the thiophene ring, DFT calculations can map out the entire potential energy surface. This allows for the identification of transition states, intermediates, and the calculation of activation energies. rsc.org

For example, in a proposed synthesis or reaction, computational models can predict the most likely pathway by comparing the energy barriers of different possible mechanisms. mdpi.com This predictive capability is invaluable in synthetic chemistry for optimizing reaction conditions and guiding the development of new synthetic methodologies. rsc.org

Molecular Modeling and Conformational Analysis

The three-dimensional structure of 2H-thieno[3,2-b] rsc.orgplos.orgoxazin-3(4H)-one and its derivatives is key to its biological activity. Molecular modeling techniques, including conformational analysis, are used to explore the possible shapes the molecule can adopt. The fused ring system imparts a degree of rigidity to the core structure, but substituents on the rings can have various possible orientations. Conformational analysis helps identify the lowest energy conformers, which are the most likely to be present under physiological conditions and interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks for Thienooxazinones

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of thienooxazinone derivatives, a QSAR model can be developed to predict their activity based on calculated molecular descriptors.

The general framework for a QSAR study on thienooxazinones would involve:

Data Set Preparation : A series of thienooxazinone derivatives with experimentally determined biological activities is selected.

Descriptor Calculation : For each molecule, a wide range of descriptors is calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. farmaciajournal.com

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. rsc.org

A successful QSAR model can then be used to predict the activity of newly designed thienooxazinone derivatives, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.govrsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of 2H-thieno[3,2-b] rsc.orgplos.orgoxazin-3(4H)-one, which is crucial for its characterization.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. plos.org These theoretical values, when compared with experimental spectra, can aid in structure elucidation and signal assignment. plos.orgplos.org

Infrared (IR) Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum shows characteristic peaks, such as the C=O stretching frequency of the lactam group and vibrations associated with the thiophene ring, which can be compared with experimental FT-IR data. researchgate.net

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Visible absorption spectrum. plos.orgplos.org This can help in understanding the electronic structure and identifying the nature of the transitions (e.g., n→π, π→π).

A comparison of calculated and experimental spectroscopic data serves as a powerful validation of both the computational model and the experimentally determined structure.

Structure Activity Relationship Sar Methodologies in 2h Thieno 3,2 B 1 2 Oxazin 3 4h One Research

Principles of Scaffold Modification and Derivative Design

The design of derivatives based on the 2H-thieno[3,2-b] mdpi.comresearchgate.netoxazin-3(4H)-one scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. This process involves the synthesis of a library of analogous compounds through targeted chemical modifications to the core structure.

A primary strategy is scaffold hopping, where insights from well-studied scaffolds like 2H-benzo[b] mdpi.comresearchgate.netoxazin-3(4H)-one are applied to the thieno-oxazinone core. nih.gov This approach leverages existing knowledge to predict how modifications might influence biological activity. The core scaffold itself is a rigid, electron-rich framework that is amenable to fine-tuning. nih.gov Synthetic strategies often begin with the construction of the core nucleus, followed by the introduction of various substituents. mdpi.com For the analogous benzoxazinones, common synthetic routes include the reaction of an aminophenol with chloroacetyl chloride, followed by alkylation to introduce diversity at the nitrogen atom. ijsr.net Similar principles can be applied to thieno-analogs, starting from an appropriate aminothiophenol.

Key modification points on the 2H-thieno[3,2-b] mdpi.comresearchgate.netoxazin-3(4H)-one scaffold include:

The Thiophene (B33073) Ring: Introducing substituents onto the thiophene ring can significantly alter the electronic properties and steric profile of the molecule.

The Oxazinone Nitrogen (N-4): Alkylation or arylation at this position is a common strategy to explore interactions with specific biological targets and modify properties like solubility.

The C-2 Position: Introducing alkyl or aryl groups at the C-2 position of the oxazinone ring can impact bioactivity. mdpi.com

Modular synthesis routes are particularly valuable as they allow for the introduction of diverse substituents at various positions of the scaffold in a systematic manner. researchgate.net For example, a convenient modular synthesis for densely functionalized thieno[3,2-b]pyrroles , which are structurally related, allows for the introduction of substituents at three different positions of the core scaffold. researchgate.net Such approaches are crucial for building diverse chemical libraries needed for comprehensive SAR studies.

Systemic Investigation of Substituent Effects on Chemical Behavior

The systematic investigation of how different substituents affect the chemical and biological behavior of the core scaffold is the essence of SAR studies. By making incremental changes to the molecule's structure and observing the corresponding changes in activity, researchers can build a comprehensive understanding of the pharmacophore.

In studies of analogous benzoxazinone (B8607429) derivatives , preliminary SAR analyses have indicated that the presence and position of substituents on the benzene (B151609) ring can significantly influence inhibitory potential. researchgate.netnih.gov For instance, in one study on α-chymotrypsin inhibitors, the introduction of substituents on the benzene ring was found to reduce the inhibitory potential of the benzoxazinone core. nih.gov Conversely, for phenyl substituents on the oxazinone ring, a fluoro group increased inhibitory potential more than chloro or bromo groups. researchgate.netnih.gov

The electronic nature of substituents is a critical factor. In many heterocyclic systems, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the molecule's reactivity, binding affinity, and pharmacokinetic properties. nih.govrsc.org

Electron-donating groups (e.g., -CH₃, -OCH₃) can increase electron density in the ring system.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density.

The position of these substituents is also crucial. For some benzoxazinone inhibitors, compounds with strong EDGs or EWGs on a phenyl substituent showed the best inhibitory potential when the group was in the ortho position, followed by meta, and then para. researchgate.netnih.gov In studies on 1,4-benzothiazinone phytotoxicity, the presence of aliphatic chains (like methyl or ethyl groups) at the C-2 position enhanced inhibitory activity, whereas bulky electron-donating groups like phenyl rings decreased it. mdpi.com

Analogous ScaffoldSubstituent Type/PositionObserved Effect on ActivityReference
BenzoxazinoneFluoro group on phenyl substituentIncreased inhibitory potential against α-chymotrypsin nih.gov
BenzoxazinoneStrong EDG/EWG at ortho-position of phenyl substituentHigher inhibitory potential compared to meta or para researchgate.netnih.gov
1,4-BenzothiazinoneAliphatic chain (methyl/ethyl) at C-2Enhanced phytotoxic inhibition mdpi.com
1,4-BenzothiazinonePhenyl group at C-2Decreased phytotoxicity mdpi.com
Thieno[2,3-b]pyridineReplacement of CF₃ in the coreImproved potency as gluconeogenesis inhibitors nih.gov

These findings from related scaffolds suggest that a similar systematic approach, exploring a wide range of substituents with varying electronic and steric properties at different positions of the 2H-thieno[3,2-b] mdpi.comresearchgate.netoxazin-3(4H)-one core, is essential to delineate its SAR.

Stereochemical Considerations and Their Impact on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as biological systems, particularly protein binding sites, are inherently chiral. While the core 2H-thieno[3,2-b] mdpi.comresearchgate.netoxazin-3(4H)-one scaffold is relatively planar, the introduction of substituents can create stereocenters, leading to different enantiomers or diastereomers.

These different stereoisomers can have markedly different biological activities. The interaction between a small molecule and its protein target is highly dependent on a precise geometric fit. A classic example from a related field is the antiarrhythmic drug levosemotiadil, which is the S-enantiomer of semotiadil, a 2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one derivative; its activity is specific to its stereoconfiguration.

The synthesis of stereochemically pure compounds is therefore a significant consideration. Synthetic methods that allow for stereoselective or asymmetric synthesis are highly valuable. For instance, in the synthesis of related 1,3-thiazinane (B8806883) derivatives, stereoselective products have been successfully generated. nih.gov A plausible mechanism for the formation of certain thiazinanes involves a Michael addition followed by protonation from the less hindered side, resulting in specific cis-stereoselectivity. nih.gov

Computational methods like molecular docking are used to predict how different stereoisomers might bind to a target's active site, helping to rationalize observed differences in activity and guide the synthesis of the more active isomer.

Ligand Design Strategies for Specific Molecular Interactions

The design of ligands that bind with high affinity and selectivity to a specific biological target is the ultimate goal of many SAR campaigns. Several advanced strategies are employed to achieve this, often integrating computational and synthetic chemistry.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD becomes a powerful tool. nih.govmdpi.com This approach involves using computational docking to simulate how a ligand fits into the target's binding site. nih.gov Researchers can then design modifications to the ligand to improve its complementarity with the binding site, for example, by adding groups that can form hydrogen bonds or hydrophobic interactions with specific amino acid residues. nih.gov In the study of thieno[3,2-b]pyrrole-5-carboxamide inhibitors, structure-guided optimization based on multiple ligand-protein cocrystal structures led to the development of extremely potent inhibitors. nih.gov

Pharmacophore Modeling: In the absence of a known target structure, ligand-based methods like pharmacophore modeling are used. pharmacophorejournal.com A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a given target. nih.govresearchgate.netdovepress.com This model can then be used as a 3D query to screen virtual libraries for new compounds that fit the model, or to guide the modification of an existing scaffold.

Fragment-Based and Hybrid Molecule Design: Another strategy involves linking the core scaffold to other chemical moieties known to have desirable properties. This was demonstrated in the development of anti-inflammatory agents where a 2H-1,4-benzoxazin-3(4H)-one structure was modified with a 1,2,3-triazole moiety to enhance activity. Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed to target specific kinases by occupying the adenine (B156593) binding pocket of the enzyme. nih.govtandfonline.com The design of such hybrid molecules aims to combine the advantageous features of different chemical classes into a single compound.

Design StrategyExample from Analogous SystemsKey OutcomeReference
Structure-Based Drug Design (SBDD)Optimization of thieno[3,2-b]pyrrole-5-carboxamide inhibitors using protein cocrystal structures.Development of inhibitors with single-digit nanomolar IC₅₀ values. nih.gov
Pharmacophore ModelingDevelopment of a 3D-QSAR model for thieno[2,3-d] mdpi.comnih.govnih.govtriazine derivatives.Identification of key features for EGFR inhibition and design of a potent lead compound. nih.gov
Hybrid Molecule DesignModification of 2H-1,4-benzoxazin-3(4H)-one with a 1,2,3-triazole moiety.Enhanced anti-inflammatory activity in microglial cells. nih.gov
Scaffold HoppingDesign of thieno[3,2-b]pyridinone derivatives based on known anti-mycobacterial agents.Identification of a novel chemotype targeting InhA in Mycobacterium tuberculosis. nih.gov

Advanced Applications and Future Directions in Thienooxazinone Chemistry

Utility as Synthetic Building Blocks in Organic Synthesis

The 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one core is a promising scaffold for the synthesis of more complex heterocyclic systems. The embedded lactam functionality, along with the fused thiophene (B33073) ring, offers multiple reactive sites for chemical transformations. While specific examples utilizing this exact thienooxazinone are limited, the analogous 2H-benzo[b] researchgate.netrsc.orgoxazin-3(4H)-one has been extensively used as a versatile building block. researchgate.netresearchgate.net These benzoxazinones serve as precursors for a variety of fused heterocycles, including imidazo[2,1-c] researchgate.netrsc.orgbenzoxazines and pyrrolo[2,1-c] researchgate.netrsc.orgbenzoxazines. researchgate.net The reactivity of the benzoxazinone (B8607429) core suggests that the thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one could similarly be a valuable intermediate in the synthesis of novel thieno-fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, a review on the synthesis of fused heterocycles mentions the creation of 9H-thieno[3,2-b] researchgate.netrsc.org-benzoxazine, a structurally related system. researchgate.net

The general reactivity of the oxazinone ring allows for various synthetic transformations. For example, derivatives of 2H-benzo[b] researchgate.netrsc.orgthiazin-3(4H)-one, a sulfur analog, have been synthesized through nucleophilic substitution reactions. mdpi.com This suggests that the nitrogen and the adjacent methylene (B1212753) group in 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one could be functionalized to introduce a variety of substituents, further expanding its synthetic utility.

Applications in Advanced Materials Science

The electronic properties of the thieno[3,2-b]thiophene (B52689) unit make the 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one scaffold a candidate for the development of novel organic materials.

Integration into Functional Polymers and Composites

Thieno[3,2-b]thiophene is a well-regarded building block for conjugated polymers used in organic photovoltaics due to its excellent electron-donating ability and planarity, which facilitates charge transport. mdpi.com Polymers incorporating thieno[3,2-b]thiophene have demonstrated high power conversion efficiencies in solar cells. mdpi.com The introduction of the 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one moiety into a polymer backbone could modulate the electronic properties and introduce functionalities for cross-linking or post-polymerization modification. For example, donor-acceptor type polymers containing thieno[3,2-b]thiophene have been synthesized for application as anode materials in lithium-ion batteries, showing good cycling stability and rate performance. mdpi.com The oxazinone part of the molecule could potentially enhance the affinity for electrolytes or improve the processability of the resulting polymers.

Development of Optoelectronic Materials

Derivatives of thieno[3,2-b]thiophene are actively being explored for their optoelectronic properties. nih.govresearchgate.net These molecules have been used to create donor-acceptor systems that exhibit tunable energy levels and emission properties. nih.govresearchgate.net The modification of the acceptor unit in such systems allows for the fine-tuning of the material's band gap and photophysical characteristics. nih.gov The 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one structure can be considered a donor-acceptor system, where the thieno[3,2-b]thiophene part acts as the electron donor and the oxazinone moiety as the electron-withdrawing group. This intrinsic electronic structure makes it a candidate for applications such as organic light-emitting diodes (OLEDs) and sensors. For example, push-pull organic dyes based on thieno[3,2-b]thiophene have been successfully used as sensitizers in dye-sensitized solar cells. nih.govscribd.com The incorporation of the oxazinone ring could further influence the charge transfer characteristics and the performance of such devices. Furthermore, radical cations of triarylamines appended with thieno[3,2-b]thiophene units have shown significant absorption in the near-infrared (NIR) region, making them suitable for NIR-absorbing dyes. bohrium.com

Catalytic and Organocatalytic Applications

Currently, there is a lack of specific research on the catalytic or organocatalytic applications of 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one. However, the presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, along with the heterocyclic framework, suggests potential for its use as an organocatalyst. Many organocatalysts rely on hydrogen bonding to activate substrates. The thienooxazinone core could potentially be functionalized to create chiral catalysts for asymmetric synthesis.

Role in Supramolecular Chemistry and Self-Assembly

The 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one molecule possesses key features for engaging in supramolecular chemistry and self-assembly. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen within the oxazine (B8389632) ring can serve as hydrogen bond acceptors. khanacademy.orglibretexts.org These interactions can lead to the formation of well-ordered one-dimensional chains or two-dimensional sheets in the solid state. The ability to form predictable hydrogen-bonding patterns is a cornerstone of crystal engineering and the design of functional supramolecular materials. researchgate.net

Furthermore, the planar thieno[3,2-b]thiophene unit can participate in π-π stacking interactions, which would further stabilize self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and functional architectures. Research on metallo-supramolecular polymers based on thieno[3,2-b]thiophene has demonstrated that these systems can self-assemble with metal ions to form electrochromic materials. mdpi.com The oxazinone moiety in 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one could provide additional coordination sites for metal ions, potentially leading to novel supramolecular polymers with interesting optical or electronic properties.

Emerging Interdisciplinary Research Avenues

The structural features of 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one suggest several promising avenues for interdisciplinary research. In medicinal chemistry, the related benzoxazinone and thienopyrimidine scaffolds have shown a wide range of biological activities. For example, derivatives of 2H-benzo[b] researchgate.netrsc.orgoxazin-3(4H)-one have been investigated as platelet aggregation inhibitors. nih.gov Similarly, various thieno-fused heterocycles have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ekb.eg The unique combination of the thieno[3,2-b]thiophene and oxazinone rings in the target molecule could lead to novel pharmacological properties.

In the field of agrochemicals, some benzoxazinone derivatives are known to possess herbicidal properties. researchgate.net This suggests that 2H-thieno[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one and its derivatives could be explored for potential applications in crop protection. echemi.com The development of new agrochemicals is crucial for global food security, and this class of compounds may offer new modes of action.

Patent Landscape and Intellectual Property in 2h Thieno 3,2 B 1 2 Oxazin 3 4h One Research

Analysis of Patent Literature Pertaining to Thienooxazinone Synthesis and Utilization

A review of the patent landscape reveals that while specific patents for the parent compound 2H-thieno[3,2-b] Current time information in Washington, DC, US.google.comoxazin-3(4H)-one are not abundant, the broader class of thienooxazinones is covered. A key European patent, EP0223140A2, discloses a family of thieno-oxazinones, their preparation processes, and their application as "development promoters." google.com The patent claims a broad Markush structure that encompasses compounds where a thiophene (B33073) ring is fused to the oxazinone core. google.com

The general structure claimed in this patent is broad enough to potentially include 2H-thieno[3,2-b] Current time information in Washington, DC, US.google.comoxazin-3(4H)-one. The claims cover the process of creating these compounds via the cyclization of ureidothiophenecarboxylic acids using a condensing agent. google.com This highlights a common strategy in chemical patents: claiming a general synthetic route and a wide array of possible structures to secure a broad protective scope.

While direct patenting on the unsubstituted title compound is limited, the broader field of thieno-fused heterocycles is rich with intellectual property. For instance, patents for thieno[3,2-c]pyridine (B143518) derivatives, such as the blockbuster antiplatelet agent Clopidogrel, demonstrate the immense commercial and therapeutic potential of this class of compounds. google.comgoogleapis.comepo.org Similarly, recent patent applications, like WO2020055976A1, describe complex thieno[3,2-f] Current time information in Washington, DC, US.google.comnumberanalytics.comtriazolo[4,3-a] Current time information in Washington, DC, US.google.comdiazepine derivatives as potent BRD4 inhibitors for cancer treatment. google.comnih.govgoogleapis.com These examples, though structurally different from thienooxazinone, underscore the intense interest in developing and protecting novel thieno-fused heterocyclic systems for therapeutic purposes.

Interactive Table: Key Patent for Thienooxazinone Derivatives

Patent IDTitleAssignee/ApplicantSummary of Invention
EP0223140A2 Thieno-oxazinones, process for their preparation and their use as development promoters.Bayer AGDiscloses thienooxazinones of a general formula, covering various substitutions. The invention includes the process for their preparation, typically through cyclization, and their use as development promoters. The broad claims may encompass the 2H-thieno[3,2-b] Current time information in Washington, DC, US.google.comoxazin-3(4H)-one scaffold. google.com

Trends in Intellectual Property Protection for Novel Thienooxazinone Derivatives

The intellectual property strategy for heterocyclic compounds, including thienooxazinones, has evolved. Analysis of the patent literature reveals several key trends:

Broad Markush Claims: A predominant trend is the use of broad Markush claims to cover a multitude of potential derivatives from a core scaffold. numberanalytics.com This approach allows inventors to protect not only the compounds they have synthesized and tested but also a vast chemical space of related structures, thereby preventing competitors from making minor modifications to circumvent the patent. The claims in EP0223140A2 are a classic example of this strategy. google.com

Focus on Therapeutic Application: Modern patents for heterocyclic compounds are increasingly focused on specific methods of use. Rather than merely claiming a new molecule, patents are often directed towards the use of that molecule or its derivatives in treating a particular disease. The patent for thieno-diazepin derivatives as BRD4 inhibitors for cancer exemplifies this, with claims tied directly to the compound's biological function. google.comnih.govimmunomart.com

Protection of Synthetic Routes and Intermediates: There is a growing recognition of the value in patenting novel and efficient synthetic methods. numberanalytics.com Protecting a specific synthetic pathway or a key intermediate can provide a powerful layer of IP protection, even if the final compound is already known but was previously difficult to synthesize.

Combination Therapies and Formulations: To extend the lifecycle and value of a patented compound, companies often file secondary patents covering new formulations, specific polymorphs, or combinations with other active agents. This strategy is well-established in the pharmaceutical industry.

For novel thienooxazinone derivatives, it is anticipated that future patents will not only claim the composition of matter but will also be strongly linked to a demonstrated biological activity, targeting specific enzymes or cellular pathways, and will likely include claims covering their synthesis and therapeutic applications.

Strategic Considerations for Future Patent Filings

For researchers and organizations looking to secure intellectual property rights for novel derivatives of 2H-thieno[3,2-b] Current time information in Washington, DC, US.google.comoxazin-3(4H)-one, a multi-faceted strategy is essential. Based on established practices in chemical and pharmaceutical patenting, the following considerations are critical:

Conduct Comprehensive Prior Art Searches: Before filing, a thorough search of existing patents and scientific literature is crucial to ensure the novelty and non-obviousness of the invention. numberanalytics.com This helps in drafting claims that are both defensible and broad enough to be commercially valuable.

Layered Claiming Strategy: A robust patent application should include a combination of broad and narrow claims. numberanalytics.com

Broad Markush claims can protect the core scaffold with a wide range of substituents.

Narrow claims should be directed at specific, highly active compounds, including lead candidates.

Method-of-use claims should cover the application of the compounds for treating specific conditions, supported by biological data.

Process claims can protect novel and advantageous methods of synthesis. numberanalytics.com

Secure Protection for Improvements: The patenting journey does not end with the initial filing. Strategic "life-cycle management" patents can extend market exclusivity. These can include patents on:

New Formulations: E.g., extended-release versions or formulations that improve bioavailability.

New Therapeutic Uses: Discovering that a compound is effective for a different disease can lead to a new method-of-use patent.

Specific Enantiomers or Polymorphs: If the original patent covers a racemic mixture, a subsequent patent may be filed on a single, more active enantiomer.

International Filing Strategy: For inventions with global market potential, an international patent strategy is vital. Filing an application under the Patent Cooperation Treaty (PCT) can streamline the process of seeking patent protection in over 150 countries. numberanalytics.com

By carefully considering these strategic elements, innovators can build a strong and comprehensive patent portfolio around novel thienooxazinone derivatives, maximizing the value and impact of their research.

Q & A

Q. What are the challenges in scaling up microwave-assisted Smiles rearrangements for oxazinone synthesis?

  • Methodology : Microwave irradiation (150–200°C) accelerates Smiles rearrangements but requires precise control of dielectric heating to avoid decomposition. Scalability issues are mitigated using continuous-flow reactors with controlled pressure and temperature gradients .

Key Notes

  • Avoid commercial synthesis protocols from non-peer-reviewed sources (e.g., A2BChem).
  • Prioritize regiochemical validation via X-ray crystallography for patent applications .
  • Contradictions in biological activity across studies may arise from substituent-dependent target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.